
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one is a heterocyclic compound that features a thiazinanone ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2-methoxybenzaldehyde to form an imine intermediate, which then undergoes cyclization with a thiol reagent to yield the desired thiazinanone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinanone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinones: These compounds share a similar heterocyclic structure and have diverse biological activities.
Thiazolidines: Structurally related to thiazinanones, these compounds also exhibit interesting chemical and biological properties.
Benzothiazoles: Another class of sulfur-containing heterocycles with significant applications in medicinal chemistry.
Uniqueness
3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further study and application .
Eigenschaften
CAS-Nummer |
823192-03-6 |
|---|---|
Molekularformel |
C18H19NO2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-10-6-5-9-15(16)18-19(17(20)11-12-22-18)13-14-7-3-2-4-8-14/h2-10,18H,11-13H2,1H3 |
InChI-Schlüssel |
LPGQPNVTWJTLJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2N(C(=O)CCS2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
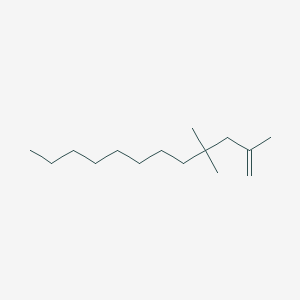
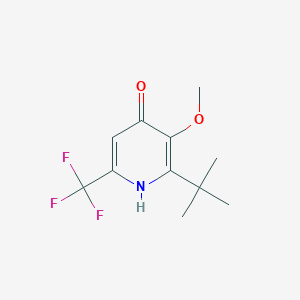

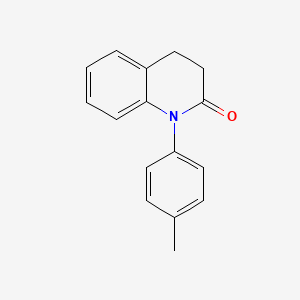
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)

![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
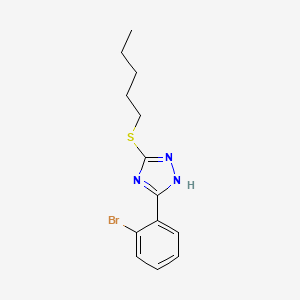
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
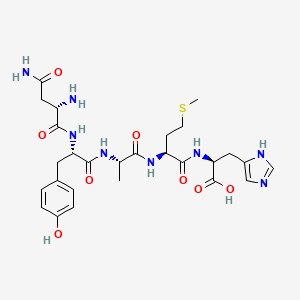
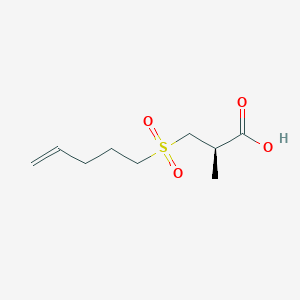
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

